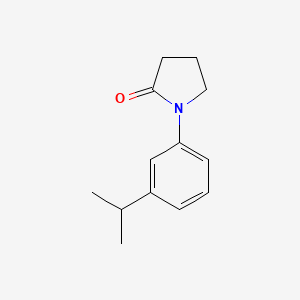
1-(3-Isopropylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Isopropylphenyl)pyrrolidin-2-one” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrrolidin-2-one derivatives exhibit significant antimicrobial effects. For instance, an aqueous system containing N-methylpyrrolidin-2-one (NMP) demonstrated dose-dependent antimicrobial activity against Staphylococcus aureus , Escherichia coli , and Candida albicans . These compounds could potentially be harnessed for developing novel antimicrobial agents.
Anticancer Activity
1,3-Dihydro-2H-pyrrol-2-one (pyrrolone) derivatives have shown promise as anticancer agents. Their diverse biological activities include inhibiting tumor growth and proliferation. Further research into their mechanisms of action and potential clinical applications is warranted .
Anti-inflammatory Properties
Pyrrolidin-2-ones possess anti-inflammatory effects, making them relevant in the context of inflammatory diseases. These compounds may modulate immune responses and reduce inflammation, potentially contributing to drug development .
Antidepressant Potential
Certain pyrrolidin-2-one derivatives exhibit antidepressant activity. Understanding their interactions with neurotransmitter systems and exploring their efficacy in preclinical models could lead to novel antidepressant drugs .
Anti-HCV (Hepatitis C Virus) Activity
Research suggests that pyrrolidin-2-one derivatives may have antiviral effects, including activity against HCV. Investigating their specific mechanisms of action and safety profiles is crucial for potential therapeutic use .
Zukünftige Richtungen
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . This suggests that there is ongoing research interest in these compounds, and they may have potential applications in the treatment of various human diseases .
Wirkmechanismus
Target of Action
Pyrrolidin-2-one derivatives have been reported to interact with various biological targets . The specific targets can vary depending on the substituents attached to the pyrrolidin-2-one core.
Mode of Action
Pyrrolidin-2-one derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or other types of non-covalent interactions .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Pyrrolidin-2-one derivatives are known to exhibit good bioavailability due to their favorable physicochemical properties .
Result of Action
Pyrrolidin-2-one derivatives have been associated with a variety of biological activities, suggesting that they may exert multiple effects at the molecular and cellular levels .
Action Environment
Like all chemical compounds, the action of 1-(3-isopropylphenyl)pyrrolidin-2-one is likely to be influenced by factors such as temperature, ph, and the presence of other molecules .
Eigenschaften
IUPAC Name |
1-(3-propan-2-ylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(2)11-5-3-6-12(9-11)14-8-4-7-13(14)15/h3,5-6,9-10H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZQOHBPZABDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

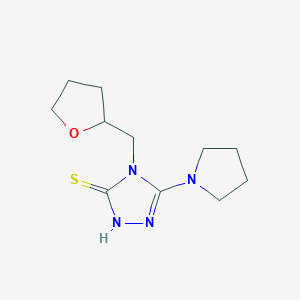

![N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine](/img/structure/B3020339.png)
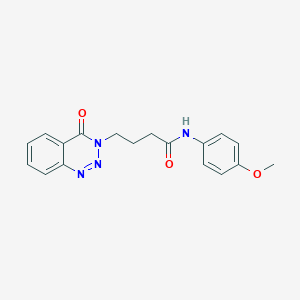
![(Z)-ethyl 2-((2-((4-methoxyphenyl)carbamoyl)-3H-benzo[f]chromen-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3020342.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
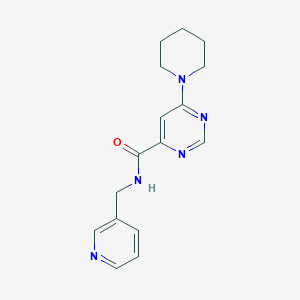
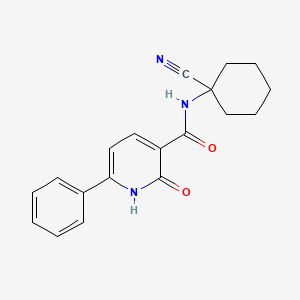
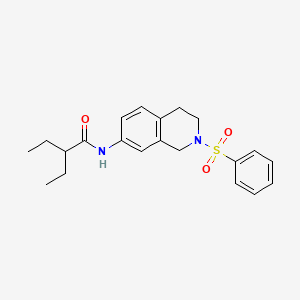

![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3020350.png)
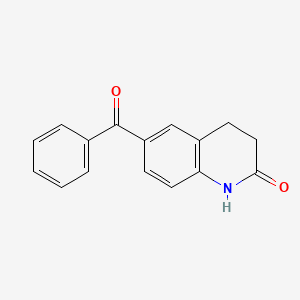
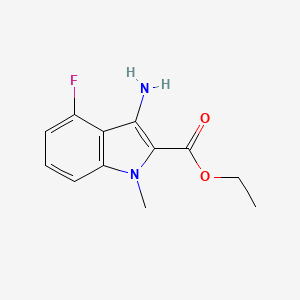
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B3020356.png)